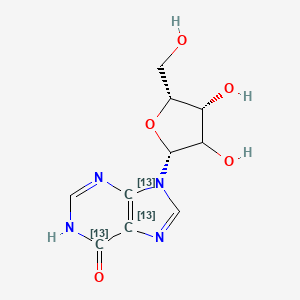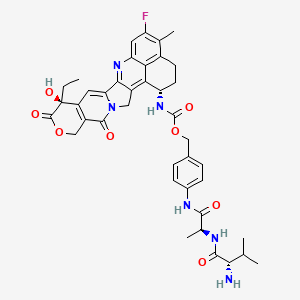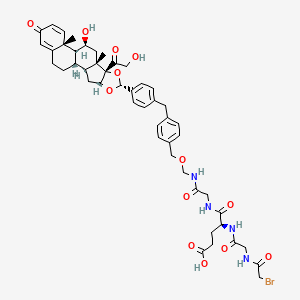
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is a synthetic compound designed to interact with glucocorticoid receptors. This compound is a steroid-linker conjugate used primarily in the synthesis of immunoconjugates linked to proteins . It has a molecular weight of 977.89 and a chemical formula of C48H57BrN4O13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br involves the conjugation of a steroid compound with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound is achieved through custom synthesis services offered by specialized chemical companies. These services ensure high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions (OH-) and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of glucocorticoid receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body. Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from the multiprotein complex composed of chaperone proteins. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in immune response, metabolism, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: An ADC linker used to synthesize ABBV-154, ABBV-927, and ABBV-368.
Dexamethasone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Prednisolone: Another synthetic glucocorticoid with similar therapeutic applications.
Uniqueness
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is unique due to its specific structure, which allows it to be used as a linker in the synthesis of immunoconjugates. This property makes it particularly valuable in the development of targeted therapies and biotechnological applications .
Eigenschaften
Molekularformel |
C48H57BrN4O13 |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H57BrN4O13/c1-46-16-15-32(55)18-31(46)11-12-33-34-19-38-48(37(57)24-54,47(34,2)20-36(56)43(33)46)66-45(65-38)30-9-7-28(8-10-30)17-27-3-5-29(6-4-27)25-64-26-52-40(59)22-51-44(63)35(13-14-42(61)62)53-41(60)23-50-39(58)21-49/h3-10,15-16,18,33-36,38,43,45,54,56H,11-14,17,19-26H2,1-2H3,(H,50,58)(H,51,63)(H,52,59)(H,53,60)(H,61,62)/t33-,34-,35-,36-,38+,43+,45+,46-,47-,48+/m0/s1 |
InChI-Schlüssel |
PVCRMQBJCXREDG-KNJCUFKYSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


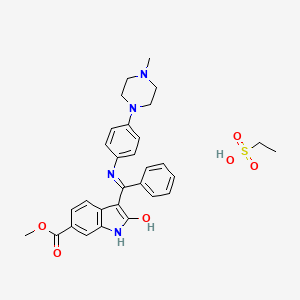
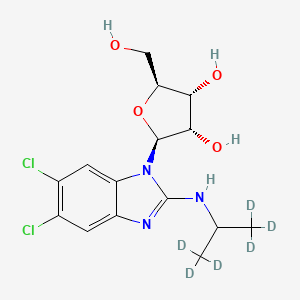

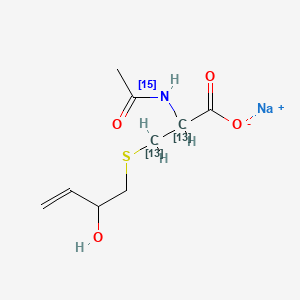
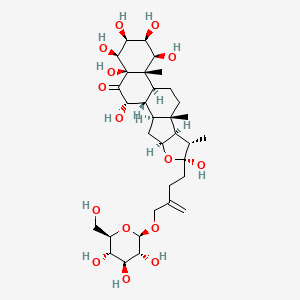
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
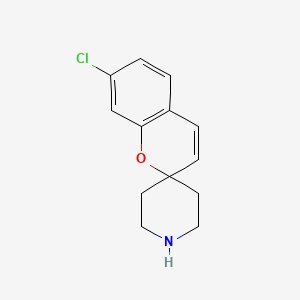
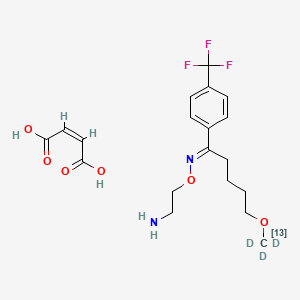
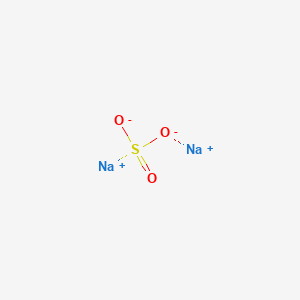
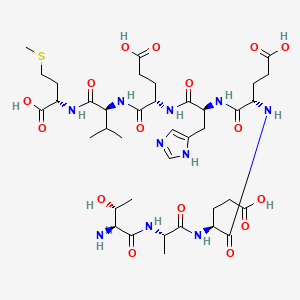
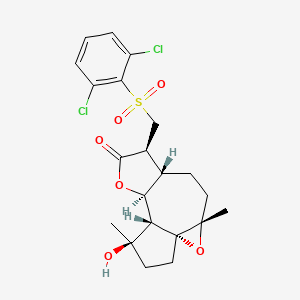
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
